
5-Bromo-2-hydrazino-1H-1,3-benzimidazole
Overview
Description
5-Bromo-2-hydrazino-1H-1,3-benzimidazole: is a chemical compound with the molecular formula C₇H₇BrN₄ and a molecular weight of 227.06 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which include benzimidazoles, have been found to exhibit a broad range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Imidazole derivatives have been shown to interact with numerous biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The compound has a molecular weight of 22707 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazino-1H-1,3-benzimidazole typically involves the bromination of 2-hydrazino-1H-1,3-benzimidazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the benzimidazole ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing safety measures to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydrazino-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form 2-amino-1H-1,3-benzimidazole derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of 2-amino-1H-1,3-benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-hydrazino-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Hydrazino-1H-1,3-benzimidazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-1H-benzimidazole:
2-Amino-1H-1,3-benzimidazole: Similar structure but with an amino group instead of a hydrazino group, leading to different chemical behavior.
Uniqueness: 5-Bromo-2-hydrazino-1H-1,3-benzimidazole is unique due to the presence of both the bromine atom and the hydrazino group
Properties
IUPAC Name |
(6-bromo-1H-benzimidazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c8-4-1-2-5-6(3-4)11-7(10-5)12-9/h1-3H,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOJPIQRDVLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




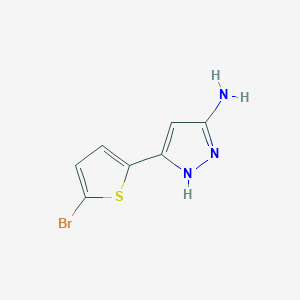



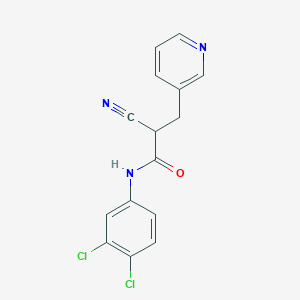
![(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone](/img/structure/B3037618.png)
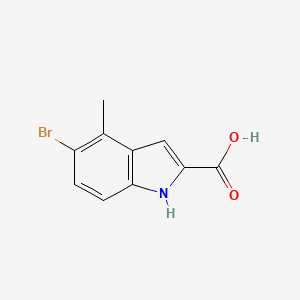


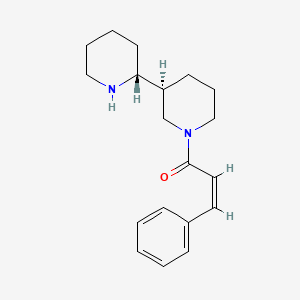
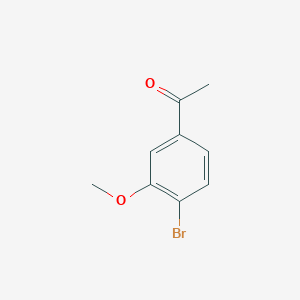
![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)
